molecular formula C3H3F3N2O2 B14395438 N-Ethenyl-N-(trifluoromethyl)nitramide CAS No. 89814-66-4

N-Ethenyl-N-(trifluoromethyl)nitramide

Cat. No.: B14395438
CAS No.: 89814-66-4
M. Wt: 156.06 g/mol
InChI Key: RWDIVDWUXBGZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethenyl-N-(trifluoromethyl)nitramide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an ethenyl group (C2H3) and a trifluoromethyl group (CF3) attached to a nitramide moiety (NNO2), making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethenyl-N-(trifluoromethyl)nitramide typically involves the reaction of ethenylamine with trifluoromethyl nitrite under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile to facilitate the reaction. The temperature is maintained at low levels to prevent decomposition of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Ethenyl-N-(trifluoromethyl)nitramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitramide group to amine derivatives.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-Ethenyl-N-(trifluoromethyl)nitramide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-Ethenyl-N-(trifluoromethyl)nitramide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-(trifluoromethyl)ethanamine
  • N-Phenylbis(trifluoromethanesulfonimide)
  • N,N-Dimethyl-3-(trifluoromethyl)benzamide

Uniqueness

N-Ethenyl-N-(trifluoromethyl)nitramide is unique due to its combination of ethenyl and trifluoromethyl groups, which impart distinct chemical reactivity and potential applications. Its structural features differentiate it from other trifluoromethyl-containing compounds, making it a valuable subject for research and development.

Properties

CAS No.

89814-66-4

Molecular Formula

C3H3F3N2O2

Molecular Weight

156.06 g/mol

IUPAC Name

N-ethenyl-N-(trifluoromethyl)nitramide

InChI

InChI=1S/C3H3F3N2O2/c1-2-7(8(9)10)3(4,5)6/h2H,1H2

InChI Key

RWDIVDWUXBGZCL-UHFFFAOYSA-N

Canonical SMILES

C=CN(C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.